5-(2-bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione 5-(2-bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1216-40-6
VCID: VC0074413
InChI: InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18)
SMILES: CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Molecular Formula: C12H17BrN2O3
Molecular Weight: 317.18 g/mol

5-(2-bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione

CAS No.: 1216-40-6

Main Products

VCID: VC0074413

Molecular Formula: C12H17BrN2O3

Molecular Weight: 317.18 g/mol

5-(2-bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione - 1216-40-6

CAS No. 1216-40-6
Product Name 5-(2-bromoallyl)-5-(1-methylbutyl)-1H,3H,5H-pyrimidine-2,4,6-trione
Molecular Formula C12H17BrN2O3
Molecular Weight 317.18 g/mol
IUPAC Name 5-(2-bromoprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C12H17BrN2O3/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18)
Standard InChIKey ZGVCLZRQOUEZHG-UHFFFAOYSA-N
SMILES CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
Canonical SMILES CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(=C)Br
PubChem Compound 14630
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator